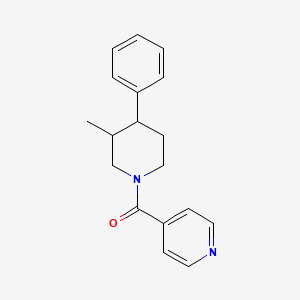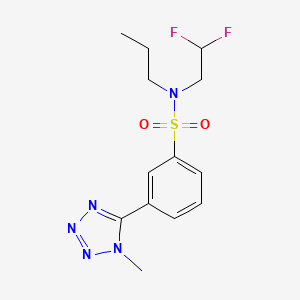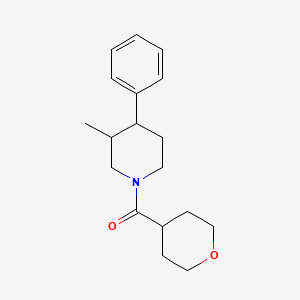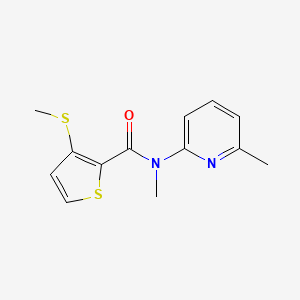
1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-methylsulfonylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-methylsulfonylpropan-1-one is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TAK-659, and it belongs to the class of selective inhibitors of Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development of immune cells, and its inhibition has been linked to the treatment of various autoimmune diseases and cancers.
作用机制
TAK-659 selectively binds to 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-methylsulfonylpropan-1-one, inhibiting its activity and preventing the activation of downstream signaling pathways. This compound plays a crucial role in the development and activation of immune cells, particularly B cells. Inhibition of this compound leads to a decrease in B cell activation and proliferation, reducing the production of autoantibodies and cytokines that contribute to autoimmune diseases. In cancer cells, this compound inhibition leads to cell cycle arrest and apoptosis, reducing tumor growth and metastasis.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to reduce disease activity in animal models of autoimmune diseases, including rheumatoid arthritis and lupus. In cancer models, TAK-659 has been shown to reduce tumor growth and metastasis, leading to improved survival rates. TAK-659 has also been shown to have a favorable safety profile, with no significant adverse effects observed in clinical trials.
实验室实验的优点和局限性
TAK-659 has several advantages for lab experiments. Its high selectivity for 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-methylsulfonylpropan-1-one makes it an ideal tool for studying the role of this compound in various diseases and cellular processes. Its potent inhibitory activity allows for the investigation of the downstream effects of this compound inhibition, providing insights into the mechanisms underlying disease pathogenesis. However, TAK-659 has some limitations for lab experiments. Its high selectivity for this compound may limit its use in studying the effects of other kinases on disease pathogenesis. Additionally, its potency may require the use of high concentrations, which can lead to off-target effects and non-specific inhibition.
未来方向
There are several future directions for the study of TAK-659. One area of research is the development of combination therapies that target multiple signaling pathways involved in disease pathogenesis. Another area of research is the investigation of the effects of 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-methylsulfonylpropan-1-one inhibition on the immune system and the development of new therapies that modulate the immune response. Additionally, the development of new this compound inhibitors with improved selectivity and potency may lead to the discovery of new therapeutic targets for various diseases.
合成方法
The synthesis of TAK-659 involves several steps, starting from the reaction of 3-chloro-4-methylbenzene sulfonamide with 2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole in the presence of a base. The resulting compound is then reacted with 1,3-dibromo-2-propanol in the presence of a catalyst to yield TAK-659. The synthesis of TAK-659 has been optimized for high yield and purity, making it suitable for large-scale production.
科学研究应用
TAK-659 has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-methylsulfonylpropan-1-one, with high selectivity over other kinases. This compound inhibition has been linked to the treatment of various autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. TAK-659 has also been studied for its potential in the treatment of certain types of cancers, including lymphoma and leukemia.
属性
IUPAC Name |
1-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-methylsulfonylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3S/c1-10-9-11-5-3-4-6-12(11)14(10)13(15)7-8-18(2,16)17/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMVUTARNKFRHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1C(=O)CCS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7592291.png)
![N-[[4-(3-methoxyphenyl)phenyl]methyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7592296.png)
![2-Azaspiro[4.5]decan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7592304.png)
![5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one](/img/structure/B7592305.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592313.png)






![5-bromo-2-methyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide](/img/structure/B7592363.png)

